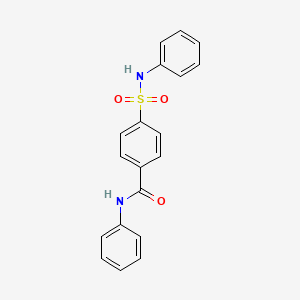![molecular formula C16H16Cl2N2O3S B3505099 N~2~-(2,3-dichlorophenyl)-N~1~-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3505099.png)
N~2~-(2,3-dichlorophenyl)-N~1~-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide
Descripción general
Descripción
N~2~-(2,3-dichlorophenyl)-N~1~-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide, commonly known as DCMG, is a chemical compound that has been widely studied for its potential use in scientific research. DCMG is a member of the family of NMDA receptor antagonists, which are compounds that block the action of the NMDA receptor in the brain.
Aplicaciones Científicas De Investigación
DCMG has been extensively studied for its potential use in scientific research, particularly in the field of neuroscience. It is a potent NMDA receptor antagonist, which means that it can block the action of the NMDA receptor in the brain. This makes it a useful tool for studying the role of the NMDA receptor in various physiological processes, including learning and memory, synaptic plasticity, and neurodegeneration.
Mecanismo De Acción
The mechanism of action of DCMG involves its ability to block the NMDA receptor in the brain. The NMDA receptor is a type of ionotropic glutamate receptor that is involved in various physiological processes, including learning and memory, synaptic plasticity, and neurodegeneration. DCMG binds to the NMDA receptor and prevents the influx of calcium ions into the cell, which is necessary for the activation of various signaling pathways.
Biochemical and Physiological Effects:
DCMG has been shown to have a variety of biochemical and physiological effects in various animal models. It has been shown to impair learning and memory in rats, which suggests that the NMDA receptor is involved in these processes. DCMG has also been shown to have neuroprotective effects in various models of neurodegeneration, including Alzheimer's disease and Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using DCMG in lab experiments is its potency as an NMDA receptor antagonist. This makes it a useful tool for studying the role of the NMDA receptor in various physiological processes. However, one of the limitations of using DCMG is its potential toxicity, particularly at high doses. This means that careful dosing and monitoring are necessary when using DCMG in lab experiments.
Direcciones Futuras
There are many future directions for research on DCMG and its potential use in scientific research. One area of research is the development of new and more potent NMDA receptor antagonists that have fewer side effects than DCMG. Another area of research is the use of DCMG in the treatment of various neurological disorders, including Alzheimer's disease and Parkinson's disease. Finally, there is a need for more research on the long-term effects of DCMG on the brain and its potential use as a therapeutic agent.
Propiedades
IUPAC Name |
2-(2,3-dichloro-N-(4-methylphenyl)sulfonylanilino)-N-methylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16Cl2N2O3S/c1-11-6-8-12(9-7-11)24(22,23)20(10-15(21)19-2)14-5-3-4-13(17)16(14)18/h3-9H,10H2,1-2H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHVHEAMCWXHKPR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NC)C2=C(C(=CC=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16Cl2N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[2-(4-bromo-2-chlorophenoxy)ethyl]-1H-benzimidazole](/img/structure/B3505025.png)
![N-(3-methoxyphenyl)-2-{4-methyl-5-[(4-nitrobenzyl)thio]-4H-1,2,4-triazol-3-yl}acetamide](/img/structure/B3505028.png)
![2-methoxy-4-[({4-[(4-nitrophenyl)thio]phenyl}amino)carbonyl]phenyl acetate](/img/structure/B3505034.png)
![4-chlorophenyl 4-({[(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]oxy}methyl)benzoate](/img/structure/B3505036.png)
![3-[(dimethylamino)sulfonyl]-N-(2-phenylethyl)benzamide](/img/structure/B3505051.png)
![3,5-bis[(5-chloro-2-methoxybenzoyl)amino]benzoic acid](/img/structure/B3505064.png)
![N-(2-oxo-2-{[3-(trifluoromethyl)phenyl]amino}ethyl)benzamide](/img/structure/B3505065.png)

![4-(2-quinoxalinyl)phenyl 4-[(dimethylamino)sulfonyl]benzoate](/img/structure/B3505070.png)
![N-{4-[(4-nitrophenyl)thio]phenyl}-1,3-dioxo-2-propyl-5-isoindolinecarboxamide](/img/structure/B3505072.png)
![2-(4-isopropylphenyl)-6-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B3505074.png)
![3,4-dimethoxy-N-[4-(5-methyl-1H-benzimidazol-2-yl)phenyl]benzamide](/img/structure/B3505086.png)
![N-[4-({4-[(4-nitrophenyl)thio]benzyl}oxy)phenyl]acetamide](/img/structure/B3505094.png)
![N-[3-({[4-(acetylamino)phenyl]amino}carbonyl)phenyl]-3-methylbenzamide](/img/structure/B3505096.png)
